tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate: is a complex organic compound with a molecular formula of C19H26N2O3 and a molecular weight of 330.43 g/mol [_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 .... This compound is known for its intricate structure, which includes a spirocyclic framework and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to use a benzene derivative as the starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the spirocyclic structure[_{{{CITATION{{{2{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh0430b618?context=bbe)[{{{CITATION{{{_3{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro2-benzazepine-4,4'-piperidine ...esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and avoid unwanted byproducts.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh0430b618?context=bbe)[{{{CITATION{{{_3{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro2-benzazepine-4,4'-piperidine ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines .
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones .
Reduction: : Production of amines or alcohols .
Substitution: : Generation of alkylated derivatives or amino derivatives .
Scientific Research Applications
This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, it serves as a versatile intermediate for the synthesis of other complex molecules. Its spirocyclic structure makes it a valuable building block for the construction of larger, more intricate compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its structural complexity allows it to mimic natural substrates or inhibitors, providing insights into biological processes.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors . The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
This compound is unique due to its spirocyclic structure and tert-butyl ester group. Similar compounds include benzazepines and piperidines , but the presence of the spirocyclic framework sets it apart. Other compounds with similar structures may lack the tert-butyl group or have different substituents, leading to variations in their chemical properties and applications.
List of Similar Compounds
Benzazepines
Piperidines
Spirocyclic compounds
Esters with different substituents
Properties
IUPAC Name |
tert-butyl 1-oxospiro[3,5-dihydro-2H-2-benzazepine-4,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-10-8-19(9-11-21)12-14-6-4-5-7-15(14)16(22)20-13-19/h4-7H,8-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEDOSUYWFGFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.